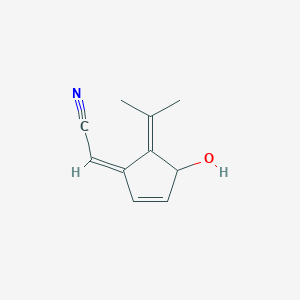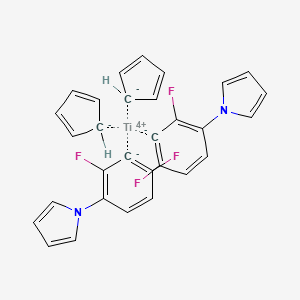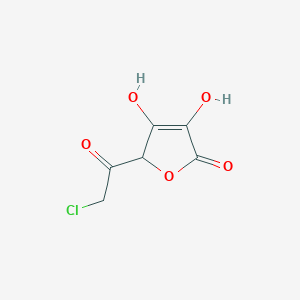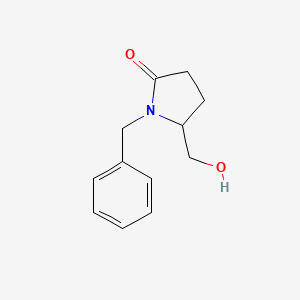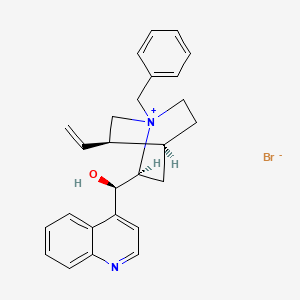
Secalciferol 3-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Secalciferol 3-Glucuronide (Sec3G) is a unique compound that is part of the vitamin D family. It is a synthetic derivative of secalciferol, a form of vitamin D3, and is considered to be the most potent form of the vitamin. Sec3G has been found to have numerous beneficial effects on human health, ranging from increased bone health to improved immune system function. In addition, Sec3G has been found to have several applications in scientific research due to its unique chemical structure.
Applications De Recherche Scientifique
Glucuronide Metabolites and Drug Monitoring
Glucuronidation is a significant drug-metabolizing reaction in humans. Although the pharmacological effects of glucuronide metabolites are often overlooked, certain situations may warrant monitoring glucuronide concentrations to optimize therapeutic outcomes. Examples include drugs metabolized into biologically active or reactive glucuronides. Factors like genetic polymorphisms, diseases, age, and drug interactions can modulate the disposition of these metabolites and may have clinical relevance (Shipkova & Wieland, 2005).
Active Metabolites of Morphine
Research has focused on active metabolites of morphine, particularly morphine-6-glucuronide (M-6-G), due to its potent analgesic effects. Understanding the enzymes responsible for glucuronide formation is crucial, as these enzymes form hetero-oligomers that can metabolize a broader range of compounds. Such knowledge could lead to advancements in drug metabolism by glucuronidation (Oguri, 2000).
Biomarkers of Alcohol Consumption and Abuse
Ethyl glucuronide (EtG) is a stable marker in hair for detecting and quantifying long-term alcohol consumption. The analysis of EtG levels in hair samples is beneficial, but factors like hair length, cosmetic treatment, gender, and pathophysiological conditions need consideration during data interpretation. EtG quantification in hair is a promising tool for objectively assessing alcohol consumption over extended periods (Crunelle et al., 2014).
Biomarkers in Human Health
The review on biomarkers of deoxynivalenol (DON) and its modified form DON-3-glucoside (DON-3G) in humans emphasizes the significance of identifying these toxins' biomarkers due to their toxic effects. The review provides a comprehensive assessment of the profiles of human DON biomarkers across different regions, ages, sexes, and dietary habits, highlighting the importance of these biomarkers in safeguarding human health (Deng et al., 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Secalciferol 3-Glucuronide involves the conversion of Secalciferol to Secalciferol 3-OH, followed by the conjugation of Secalciferol 3-OH with glucuronic acid.", "Starting Materials": [ "Secalciferol", "Glucuronic acid", "Sodium hydroxide", "Methanol", "Acetone", "Dichloromethane", "Diethyl ether", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate" ], "Reaction": [ "Step 1: Secalciferol is treated with sodium hydroxide in methanol to form Secalciferol 3-OH.", "Step 2: Secalciferol 3-OH is then reacted with glucuronic acid in the presence of a catalyst such as hydrochloric acid to form Secalciferol 3-Glucuronide.", "Step 3: The Secalciferol 3-Glucuronide is purified by extraction with dichloromethane and washing with sodium chloride solution.", "Step 4: The organic layer is dried over sodium sulfate and concentrated under reduced pressure to obtain the final product." ] } | |
| 203737-06-8 | |
Formule moléculaire |
C₃₃H₅₂O₉ |
Poids moléculaire |
592.76 |
Synonymes |
(3β,5Z,7E,24R)-24,25-Dihydroxy-9,10-secocholesta-5,7,10(19)-trien-3-yl β-D-Glucopyranosiduronic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B1141669.png)
